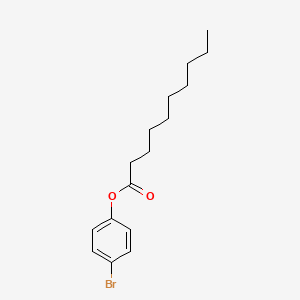

4-Bromophenyl decanoate

Description

4-Bromophenyl decanoate is an ester derivative formed by the reaction of 4-bromophenol with decanoic acid. The 4-bromophenyl group is a common moiety in medicinal chemistry, often enhancing lipophilicity and influencing receptor binding . Decanoate esters, such as ethyl decanoate, are well-documented in flavor chemistry for their fruity and brandy-like aroma profiles . Combining these features, this compound likely exhibits properties intermediate between bioactive aryl derivatives and volatile esters.

Properties

CAS No. |

61063-36-3 |

|---|---|

Molecular Formula |

C16H23BrO2 |

Molecular Weight |

327.26 g/mol |

IUPAC Name |

(4-bromophenyl) decanoate |

InChI |

InChI=1S/C16H23BrO2/c1-2-3-4-5-6-7-8-9-16(18)19-15-12-10-14(17)11-13-15/h10-13H,2-9H2,1H3 |

InChI Key |

IXBNSNUSQWAVMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl decanoate typically involves the esterification of 4-bromophenol with decanoic acid. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl decanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Substitution: Products like 4-aminophenyl decanoate or 4-thiocyanatophenyl decanoate.

Reduction: 4-Bromophenyl decanol.

Oxidation: 4-Bromophenyl quinone derivatives.

Scientific Research Applications

4-Bromophenyl decanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromophenyl decanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Other Bromophenyl Derivatives

2.1.1. Pyridazinone Derivatives Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () demonstrate that the 4-bromophenyl group enhances agonist activity at formyl peptide receptors (FPR1/FPR2), promoting calcium mobilization in neutrophils.

2.1.2. Sulfamoyl Benzamide Derivatives In glucokinase activators, the 4-bromophenyl group forms hydrophobic interactions with residues like Val455 and Ala456 (). While 4-bromophenyl decanoate’s ester linkage may reduce direct receptor binding compared to sulfonamide or amide derivatives, its decanoate chain could influence solubility and pharmacokinetics .

2.1.3. Liquid-Crystalline Compounds The compound 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate () highlights the role of bromophenyl groups in stabilizing mesophases. Decanoate’s shorter alkyl chain (C10 vs. C16) in this compound may reduce thermal stability but improve miscibility in organic solvents .

Comparison with Decanoate Esters

2.2.1. Ethyl Decanoate Ethyl decanoate (C12H24O2) is a key flavor compound in wines, imparting fruity notes (). Replacing the ethyl group with a 4-bromophenyl moiety would increase molecular weight (e.g., C16H23BrO2) and reduce volatility, as seen in Ethyl 4-bromophenylacetate (bp: 88–90°C/0.35 mm vs. ethyl decanoate’s bp: ~243°C) .

2.2.2. 3-Methylbutyl Decanoate This ester, detected in blueberry wine co-fermentation (), has a branched alkyl chain that enhances fruity complexity. The linear decanoate chain in this compound may offer less steric hindrance, favoring synthetic accessibility but altering flavor or fragrance profiles.

Physicochemical Properties

Table 1: Physical Properties of Selected Esters

*Estimated based on structural analogs.

Table 2: Functional Roles of Bromophenyl-Containing Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.